3-(Piperazin-1-yl)-1,2,5-thiadiazole hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-piperazin-1-yl-1,2,5-thiadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c1-3-10(4-2-7-1)6-5-8-11-9-6;/h5,7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHRUZRHBRRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Piperazin-1-yl)-1,2,5-thiadiazole hydrochloride is a compound that combines a piperazine moiety with a thiadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features two significant structural components:
- Piperazine Ring : Known for its role in various pharmacological agents, particularly those targeting ion channels and G-protein coupled receptors.
- Thiadiazole Ring : Associated with a range of biological effects, including antimicrobial and anticancer activities.
The molecular formula and structural characteristics suggest potential reactivity and interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including those containing piperazine, exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated substantial antibacterial activity against gram-negative bacteria such as Escherichia coli, outperforming traditional antibiotics like ciprofloxacin in some cases . The mechanism involves inhibition of protein biosynthesis by targeting the 70S initiation complex .
Anticancer Activity
Thiadiazole derivatives have shown promise as anticancer agents. The presence of the thiadiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, studies have reported that certain thiadiazole compounds exhibit potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin . Structure-activity relationship (SAR) analyses indicate that modifications on the phenyl ring and the presence of electronegative substituents enhance anticancer efficacy .
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Binding Affinity : Interaction with specific enzymes or receptors due to the basicity of the nitrogen atoms in the piperazine structure enhances binding affinity and selectivity towards biological targets .
- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit bacterial protein synthesis effectively by interfering with ribosomal function .
- Cytotoxic Mechanisms : The compound's ability to induce apoptosis in cancer cells is attributed to its interactions at the cellular level, leading to disrupted cell cycle progression and increased reactive oxygen species (ROS) production .
Study on Antimicrobial Efficacy
A recent study focused on synthesizing new piperazine-thiadiazole derivatives and evaluating their antimicrobial efficacy. Results showed significant inhibition zones against both gram-positive and gram-negative bacteria. The docking studies supported these findings by demonstrating favorable binding interactions with bacterial enoyl reductase enzymes .
Anticancer Evaluation
Another investigation assessed the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments, suggesting potential for further development into therapeutic agents .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
